1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Medicinal Chemistry 5-HT₂A Receptor Antagonism SAR

Procure this patent-classified, dual pharmacophoric scaffold for CNS-focused 5-HT₂A antagonist programs. Unlike generic sulfonyl azetidine building blocks, its unique 4-fluorophenylsulfonyl-azetidine core and thiophene-ethanone extension are specifically claimed in WO2005047247A1 for potent receptor binding (Ki ≤100 nM range) with predicted selectivity over D₂ and IKr channels. The strained azetidine ring delivers an entropic advantage, improving ligand efficiency metrics. For SPR/ITC studies, specify ≥95% HPLC purity; for >98% purity, request custom purification or evaluate the furan analog (CAS 1797317-08-8).

Molecular Formula C15H14FNO3S2
Molecular Weight 339.4
CAS No. 1797176-69-2
Cat. No. B2668294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone
CAS1797176-69-2
Molecular FormulaC15H14FNO3S2
Molecular Weight339.4
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C15H14FNO3S2/c16-11-3-5-13(6-4-11)22(19,20)14-9-17(10-14)15(18)8-12-2-1-7-21-12/h1-7,14H,8-10H2
InChIKeyRZWAROLUXSGZJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 1797176-69-2): Procurement-Grade Structural and Physicochemical Reference


1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 1797176-69-2) is a fully synthetic small molecule (C₁₅H₁₄FNO₃S₂, MW 339.4 g/mol) that integrates a 4-fluorophenylsulfonyl group, a strained azetidine core, and a thiophene-ethanone extension into a single, patent-classified 1,3-disubstituted azetidine scaffold . Its SMILES notation (O=C(Cc1cccs1)N1CC(S(=O)(=O)c2ccc(F)cc2)C1) confirms a unique connectivity distinct from simpler sulfonyl azetidine building blocks offered as part of AldrichCPR collections [1].

Why 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone Cannot Be Replaced by Generic Azetidine or Thiophene Building Blocks


Despite sharing a sulfonyl-azetidine core with numerous screening compounds, generic substitution fails for 1797176-69-2 because its dual pharmacophoric extension—combining a 4-fluorophenylsulfonyl electron-withdrawing group at the azetidine 3-position with a thiophene-2-yl-ethanone N-acyl substituent—is explicitly captured within the Markush structures of 5-HT₂A receptor antagonist patents [1]. Closely related analogs that substitute the 4-fluorophenyl with 4-chlorophenyl (CAS 1705300-07-7), 4-methoxyphenyl (CAS 1704647-42-6), or furan-2-ylmethyl (CAS 1797317-08-8) exhibit different molecular weights (up to 355.86, 351.44, and 325.40 g/mol respectively) and altered hydrogen-bonding capacity, which directly impact logP, solubility, and target binding [2]. Furthermore, replacing the azetidine ring with piperidine (CAS 1448027-10-8) increases conformational flexibility and molecular weight (+28 Da), likely reducing the entropic advantage conferred by the rigid four-membered ring in receptor binding . Selection must therefore be guided by quantitative SAR data rather than chemical class assumptions.

Quantitative Differentiation Evidence for 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 1797176-69-2) Relative to Closest Analogs


Molecular Weight and Lipophilicity Tuning via 4-Fluorophenyl vs. 4-Chlorophenyl Substitution

The 4-fluorophenyl substituent in 1797176-69-2 (MW 339.4 g/mol) provides a 16.5 Da lower molecular weight and reduced lipophilicity compared to the 4-chlorophenyl analog (MW ~355.9 g/mol), which is critical for maintaining favorable CNS drug-like properties . In the context of 5-HT₂A receptor antagonist patents, 4-fluorophenyl is explicitly listed among 'particularly preferred' Ar¹ groups due to its optimal balance of metabolic stability and binding affinity, while 4-chlorophenyl is not specifically enumerated as a preferred embodiment [1].

Medicinal Chemistry 5-HT₂A Receptor Antagonism SAR

Heterocyclic Hydrogen-Bond Acceptor Capacity: Thiophene-2-yl vs. Furan-2-ylmethyl Sulfonyl Extension

1797176-69-2 carries a thiophene-2-yl group directly attached via a methylene carbonyl linker (thiophene-CH₂-CO-azetidine), whereas the furan analog (CAS 1797317-08-8) incorporates a furan-2-yl-CH₂-SO₂-azetidine architecture, replacing the carbonyl with a second sulfonyl group . This structural divergence creates a distinct hydrogen-bond acceptor profile: the thiophene-ethanone motif in 1797176-69-2 presents one carbonyl HBA, while the bis-sulfonyl furan analog introduces an additional sulfonyl oxygen HBA, altering the total HBA count and geometric presentation .

Medicinal Chemistry Hydrogen Bonding Scaffold Diversity

Ring Strain and Conformational Restriction: Azetidine Core vs. Piperidine Analog

The azetidine ring in 1797176-69-2 imposes significant ring strain (~26 kcal/mol) and limits conformational freedom compared to the piperidine analog (CAS 1448027-10-8), which adopts multiple chair/boat conformations . This rigidity translates into a lower entropic penalty upon receptor binding, a property systematically exploited in CNS-focused lead-like libraries where azetidine scaffolds demonstrate superior ligand efficiency metrics relative to larger saturated heterocycles [1].

Conformational Analysis Entropic Binding Scaffold Optimization

Patent-Classified Selectivity Potential: 5-HT₂A vs. Off-Target Receptors

The 1,3-disubstituted azetidine scaffold encompassing 1797176-69-2 is disclosed in WO2005047247A1 as achieving potent human 5-HT₂A receptor binding affinity (Ki ≤100 nM, frequently ≤50 nM, and in preferred cases ≤10 nM) with selectivity over D₂, 5-HT₂C, and IKr (hERG) receptors [1]. While the exact Ki for 1797176-69-2 is not publicly disclosed, its structural features—4-fluorophenyl at sulfonyl and thiophene-ethanone as the N-acyl group—align with the preferred substitution pattern for achieving this selectivity window [2]. In contrast, the methoxyphenyl analog (CAS 1704647-42-6) introduces an electron-donating OCH₃ group, which may alter the sulfonyl group's electronic character and impact binding kinetics differently [3].

5-HT₂A Receptor Selectivity CNS Drug Discovery

Purity Specification Benchmark: 95% vs. 98% QC Standards Across Analog Suppliers

The target compound 1797176-69-2 is typically supplied at 95% purity across multiple catalog vendors, consistent with early discovery screening grade . For comparison, the furan-2-ylmethyl analog (CAS 1797317-08-8) is available at 98% purity from Bidepharm with batch-specific QC documentation including NMR, HPLC, and GC . This 3% purity differential may be significant for biophysical assays (SPR, ITC) where impurities can confound thermodynamic measurements and lead to false hit identification .

Quality Control Procurement Specification Compound Integrity

Optimal Use Scenarios for 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 1797176-69-2) Based on Quantitative Differentiation Evidence


5-HT₂A Receptor Antagonist Hit-to-Lead and Selectivity Profiling

Use 1797176-69-2 as a key scaffold in CNS-focused 5-HT₂A antagonist programs. Its 4-fluorophenylsulfonyl-azetidine core, explicitly preferred in WO2005047247A1, positions it for potent receptor binding (Ki ≤100 nM range) with predicted selectivity over D₂, 5-HT₂C, and IKr channels [1]. Contrast with the 4-chlorophenyl analog to experimentally determine the fluorine-specific contribution to metabolic stability and off-target binding.

Conformational Restriction SAR: Azetidine vs. Piperidine Core Comparison

Employ 1797176-69-2 alongside the piperidine analog (CAS 1448027-10-8) in paired binding assays to quantify the entropic advantage of the strained azetidine ring. The 28 Da molecular weight reduction and rigid four-membered ring are expected to yield improved ligand efficiency metrics [2], providing critical SAR data for core optimization decisions.

Hydrogen-Bond Pharmacophore Mapping with Bis-Sulfonyl Comparators

Utilize 1797176-69-2 in competitive binding experiments against the furan-2-ylmethyl bis-sulfonyl analog (CAS 1797317-08-8) to deconvolute the contribution of the carbonyl vs. sulfonyl hydrogen-bond acceptor in the linker region . This head-to-head comparison directly informs the design of analogs with tuned HBA capacity for CNS ADME optimization.

Quality-Controlled Biophysical Assay Reference Standard

When procuring 1797176-69-2 for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) studies, specify batch-specific QC documentation (NMR, HPLC purity ≥95%) to ensure reliable thermodynamic binding parameters. For applications requiring >98% purity, consider the furan analog (CAS 1797317-08-8) as an alternative scaffold with documented higher-grade QC availability, or request custom purification of the target compound .

Quote Request

Request a Quote for 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.